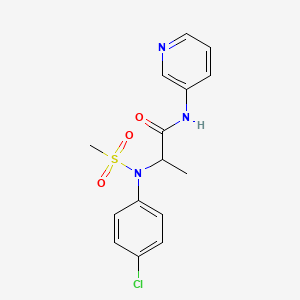
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, also known as CMPA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2007 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide involves its binding to the MDM2 protein, which is responsible for regulating the activity of p53. By binding to MDM2, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide prevents it from interacting with p53, leading to an increase in p53 activity and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. Additionally, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in lab experiments is its specificity for MDM2, which makes it a useful tool for studying the p53 pathway. However, one limitation of using N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide. One area of interest is the development of more potent analogs of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide that can be used in cancer treatment. Additionally, there is interest in studying the potential use of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in combination with other cancer therapies, such as immunotherapy or targeted therapies. Finally, there is potential for the use of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in the treatment of other diseases beyond cancer, such as neurodegenerative diseases or inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide can lead to an increase in p53 activity, which can in turn lead to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-11(15(20)18-13-4-3-9-17-10-13)19(23(2,21)22)14-7-5-12(16)6-8-14/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKURLAYFMHTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methoxypropyl)amino]-5-nitrobenzamide](/img/structure/B4170641.png)
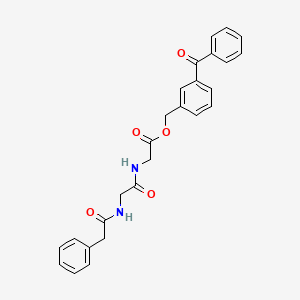
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4170660.png)
![1-(4-ethoxy-3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4170661.png)
![N-(3,5-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4170669.png)
![1-allyl-5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4170675.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4170681.png)
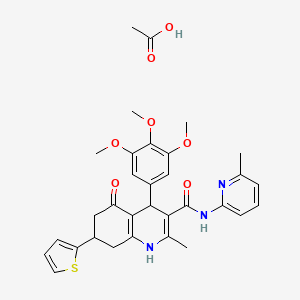
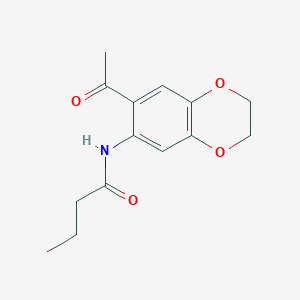
![N-(4-fluorobenzyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B4170713.png)
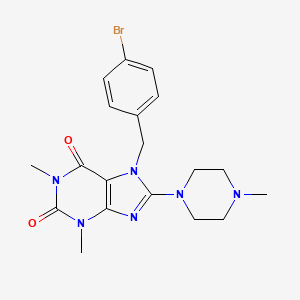
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4170721.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4170733.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4170739.png)